molecular formula C13H19NO3 B146567 t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate CAS No. 135981-02-1

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate

Cat. No.: B146567
CAS No.: 135981-02-1
M. Wt: 237.29 g/mol
InChI Key: FTDZKKASRJHWGD-GHMZBOCLSA-N
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Description

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a tert-butyl ester group, an amino group, a hydroxyl group, and a phenyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate typically involves the esterification of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes. The flow microreactor system allows for better control over reaction conditions, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Various nucleophiles such as halides, alcohols, or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Regeneration of hydroxyl groups.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    t-Butyl (2R,3R)-3-amino-2-hydroxy-3-methylpropanoate: Similar structure but with a methyl group instead of a phenyl group.

    t-Butyl (2R,3R)-3-amino-2-hydroxy-3-ethylpropanoate: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s hydrophobicity and allows for π-π interactions, which can be crucial in certain biochemical contexts .

Biological Activity

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is a chiral compound with significant relevance in organic synthesis and medicinal chemistry. Its structure features a tert-butyl ester group, an amino group, a hydroxyl group, and a phenyl group, which contribute to its unique biological activities. This article reviews the compound's biological properties, applications in research, and potential therapeutic implications based on diverse scientific sources.

Molecular Formula: C₁₃H₁₉NO₃
Molecular Weight: 237.29 g/mol
CAS Number: 135981-02-1

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are essential for its application in synthesizing complex organic molecules and potential pharmaceuticals .

1. Enzyme Interactions

Research has indicated that this compound may interact with specific enzymes involved in metabolic pathways. The presence of the amino and hydroxyl groups enhances its ability to act as an enzyme substrate or inhibitor. For instance, studies have shown that similar compounds can modulate enzyme activity related to neurotransmitter synthesis and degradation .

2. Neuropharmacological Effects

The compound has been studied for its potential neuropharmacological effects. In rodent models, derivatives of amino acids with similar structures have demonstrated the ability to penetrate the blood-brain barrier and influence central nervous system activity. This suggests that this compound may possess properties that could be harnessed for neurological applications .

3. Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds structurally related to this compound. These compounds have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. The phenolic component of the molecule is particularly significant in this regard, enhancing its protective effects against oxidative damage .

Synthesis of Therapeutics

This compound serves as a versatile intermediate in synthesizing various pharmaceutical agents. Its unique structural features allow for modifications that can lead to novel drug candidates targeting different biological pathways .

Case Studies

  • Anti-Angiogenic Activity : A study involving similar amino acid derivatives demonstrated significant antiangiogenic properties with an IC50 value of 3 μM in rat aortic ring assays. This suggests that this compound could be explored for its potential in cancer therapeutics .
  • Neuroprotective Effects : In neuropharmacological assessments, compounds with similar structures were shown to decrease neuroinflammation markers in vivo, indicating possible neuroprotective effects that warrant further investigation for treating neurodegenerative diseases .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
t-Butyl (2R,3R)-3-amino-2-hydroxy-3-methylpropanoateMethyl group instead of phenylReduced hydrophobicity; lower enzyme interaction potential
t-Butyl (2R,3R)-3-amino-2-hydroxy-3-ethylpropanoateEthyl group instead of phenylSimilar activity but less potent than phenyl derivative

The presence of the phenyl group in this compound enhances its hydrophobicity and allows for π–π interactions crucial for biochemical interactions compared to other derivatives .

Properties

IUPAC Name

tert-butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(15)10(14)9-7-5-4-6-8-9/h4-8,10-11,15H,14H2,1-3H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDZKKASRJHWGD-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]([C@@H](C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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